3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one
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Overview
Description
3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where morpholine reacts with an appropriate halogenated intermediate.
Incorporation of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using 3,5-dichlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, where nucleophiles like amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-hydroxy-2H-chromen-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2-(3,5-dichlorophenyl)piperidine-4-carbonyl)-8-methoxy-2H-chromen-2-one: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the morpholine ring and the chromenone core makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
3-[2-(3,5-dichlorophenyl)morpholine-4-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO5/c1-27-17-4-2-3-12-9-16(21(26)29-19(12)17)20(25)24-5-6-28-18(11-24)13-7-14(22)10-15(23)8-13/h2-4,7-10,18H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWNOXMKFQJCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCOC(C3)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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